Pent-4-ynoyl chloride

Vue d'ensemble

Description

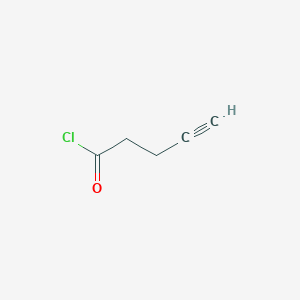

Pent-4-ynoyl chloride is an organic compound with the molecular formula C5H5ClO. It is a derivative of pentynoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Pent-4-ynoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pentynoic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C5H5COOH+SOCl2→C5H5COCl+SO2+HCl

Another method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction conditions include dissolving pentynoic acid in dichloromethane (DCM) and adding oxalyl chloride dropwise, followed by stirring at room temperature for a couple of hours .

Analyse Des Réactions Chimiques

Pent-4-ynoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Addition Reactions: The triple bond in the pentynoyl group can participate in addition reactions with hydrogen halides or halogens.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can be involved in redox reactions depending on the reagents used.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles. The major products formed depend on the type of nucleophile and reaction conditions employed .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Pent-4-ynoyl chloride serves as an important intermediate in the synthesis of diverse organic compounds. It is widely used in the pharmaceutical industry for the preparation of drug intermediates and active pharmaceutical ingredients (APIs). The compound can undergo nucleophilic addition reactions, enabling the formation of various derivatives such as amides and esters. This makes it a valuable reagent for creating complex molecular architectures necessary for drug development .

Reactivity and Chemical Transformations

The reactivity of this compound allows it to participate in several types of chemical reactions:

- Nucleophilic Substitution : Reacts with primary and secondary amines to form amides.

- Esterification : Interacts with alcohols to yield esters.

- Addition Reactions : The triple bond can engage in addition reactions with hydrogen halides or halogens.

Biological Applications

Protein Modification

this compound is particularly useful in modifying proteins and peptides through acylation reactions. This modification can alter protein function, making it a valuable tool in biochemical research. Studies have demonstrated its effectiveness in labeling proteins for activity-based protein profiling, which helps identify protein interactions and functions within biological systems .

Drug Development

In medicinal chemistry, this compound is employed in the synthesis of novel therapeutic agents. Its ability to modify biomolecules allows for the design of compounds with specific pharmacological profiles. For instance, incorporating this compound into drug molecules can enhance their efficacy and selectivity against targeted diseases .

Industrial Applications

Agrochemicals Production

this compound plays a role in the synthesis of agrochemicals, including pesticides and herbicides. By serving as a precursor for pesticide intermediates, it contributes to the development of compounds essential for crop protection and pest management. This application is critical for enhancing agricultural productivity and ensuring food security .

Specialty Chemicals

The compound is also utilized in producing specialty chemicals and materials. Its reactivity facilitates the modification of molecular structures to impart specific properties such as optical activity and surface functionality. These tailored materials find applications across various industries, including coatings, adhesives, electronics, and personal care products .

Case Studies

Mécanisme D'action

The mechanism of action of pent-4-ynoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that can alter protein function .

Comparaison Avec Des Composés Similaires

Pent-4-ynoyl chloride can be compared with other acyl chlorides, such as:

Pent-4-enoyl chloride: Similar in structure but contains a double bond instead of a triple bond.

Butyryl chloride: A shorter chain acyl chloride with no unsaturation.

Hexanoyl chloride: A longer chain acyl chloride with no unsaturation.

The uniqueness of this compound lies in its triple bond, which provides additional reactivity and versatility in chemical synthesis .

Activité Biologique

Pent-4-ynoyl chloride is a reactive organic compound notable for its acyl chloride functional group and carbon-carbon triple bond. This compound has gained attention in various fields, particularly in organic synthesis and biological applications due to its ability to modify biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound can be synthesized through several methods, primarily involving the reaction of pentynoic acid with thionyl chloride or oxalyl chloride. The general reaction with thionyl chloride is as follows:

This synthesis method is typically conducted under inert conditions to prevent moisture interference. The compound's reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and addition reactions with nucleophiles such as amines and alcohols.

The primary mechanism of action for this compound involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which can significantly alter the function of biomolecules. For example, it can acylate amino groups in proteins, leading to modifications that may affect protein structure and function .

Biological Applications

1. Protein Modification:

this compound is particularly useful in modifying proteins and peptides through acylation reactions. This modification can enhance or inhibit biological activities, making it a valuable tool in biochemical research. For instance, studies have shown that the compound can effectively react with thiol groups in proteins, leading to the formation of thioesters .

2. Drug Development:

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to form amides and esters allows for the development of new therapeutic agents targeting specific biological pathways.

3. Chemical Proteomics:

Recent research has employed this compound in chemical proteomics to study protein interactions and modifications. For example, a study involved using the compound to label proteins selectively, enabling researchers to analyze changes in protein expression and activity under different conditions .

Case Studies

Case Study 1: Acylation of Peptides

A study demonstrated the use of this compound for the selective acylation of peptides. The reaction was conducted in dry THF at 37 °C, allowing for efficient labeling of peptide substrates. The resulting acylated peptides exhibited altered binding affinities for their targets, showcasing the compound's potential in drug design .

Case Study 2: Reactivity with Thioester Probes

In another investigation, this compound was used to react with various thioester probes in a controlled environment. The study measured the kinetics of these reactions over time, providing insights into the reactivity profiles of different nucleophiles with this compound .

Safety Considerations

While this compound is valuable in research and industry, it poses significant hazards including severe skin burns and eye damage upon contact. Proper safety protocols must be followed when handling this compound to mitigate risks associated with its flammability and reactivity.

Propriétés

IUPAC Name |

pent-4-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAWAIQNAGKJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520253 | |

| Record name | Pent-4-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55183-44-3 | |

| Record name | Pent-4-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.